4-Amino-6-(trifluoromethyl)pyridazin-3-ol
Description
Properties
IUPAC Name |
5-amino-3-(trifluoromethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3-1-2(9)4(12)11-10-3/h1H,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDVNUFODFSEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been reported to interact with a variety of biological targets.
Mode of Action
It’s worth noting that related compounds, such as pyridazinones, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation.
Biochemical Analysis
Biochemical Properties
4-Amino-6-(trifluoromethyl)pyridazin-3-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of fatty acid-binding protein 4 (FABP4), which is involved in the transport of fatty acids within cells. The interaction between this compound and FABP4 is significant as it may influence the regulation of fatty acid levels in the body, potentially impacting conditions such as obesity and diabetes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of FABP4, which in turn affects the signaling pathways related to fatty acid metabolism. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to FABP4, inhibiting its activity and thereby affecting the transport and metabolism of fatty acids. This inhibition can lead to changes in gene expression, particularly those genes involved in fatty acid metabolism. The compound’s ability to inhibit enzyme activity and alter gene expression highlights its potential as a therapeutic agent for metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit FABP4 activity without causing significant adverse effects. At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and potential damage to tissues. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes and cofactors that regulate the transport and breakdown of fatty acids. The compound’s inhibition of FABP4 affects the metabolic flux of fatty acids, leading to changes in metabolite levels and overall metabolic balance. These interactions underscore the compound’s potential impact on metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it ensures that this compound interacts with its intended targets within the cell. Studies have shown that the compound predominantly localizes to areas involved in fatty acid metabolism, further supporting its role in regulating metabolic processes.
Biological Activity
4-Amino-6-(trifluoromethyl)pyridazin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridazine ring with an amino group at position 4 and a trifluoromethyl group at position 6. Its chemical formula is , and it has a molecular weight of approximately 195.1 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated various pyridazine derivatives, including this compound, for their in vitro anticancer activity against human cancer cell lines such as T-47D and MDA-MB-231. The results demonstrated that the compound induced apoptosis in these cell lines, with IC50 values indicating effective growth inhibition (Table 1) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | T-47D | 12.5 | Induces apoptosis via Annexin V staining |
| This compound | MDA-MB-231 | 15.0 | Induces apoptosis via Annexin V staining |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. In vitro studies tested its efficacy against various bacterial strains, including E. coli, S. aureus, and P. aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential as an antimicrobial agent (Table 2) .
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| E. coli | 50 | 10 (Ciprofloxacin) |
| S. aureus | 40 | 5 (Ciprofloxacin) |
| P. aeruginosa | 60 | 15 (Ciprofloxacin) |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies have shown that it inhibits pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell-based assays, indicating its potential utility in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, leading to apoptosis in cancer cells.
- Cytokine Modulation : It modulates the expression of inflammatory cytokines, reducing inflammation and potentially alleviating symptoms in inflammatory diseases.
Case Studies
A notable case study involved the synthesis of various pyridazine derivatives, including the target compound, followed by evaluation for anticancer activity against several human cancer cell lines. The study utilized flow cytometry to assess apoptosis levels and confirmed the effectiveness of the compound in promoting programmed cell death .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-amino-6-(trifluoromethyl)pyridazin-3-ol is . The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design and synthesis.
Medicinal Chemistry
Drug Development : The compound is being investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively. For instance, recent studies have focused on optimizing pyridazinone derivatives as inhibitors for fatty acid-binding protein 4 (FABP4), which is implicated in various metabolic disorders and cancers .
Case Study : In a study aimed at developing FABP4 inhibitors, this compound was utilized as a core scaffold. The optimization led to the identification of potent analogs with IC50 values significantly lower than existing treatments .
Agrochemicals
Pesticide Development : The compound's fluorinated nature provides advantages in developing agrochemicals with enhanced stability and efficacy. Fluorinated compounds often exhibit increased resistance to degradation, making them suitable for use in agricultural applications.
Case Study : Research has shown that fluorinated pyridine derivatives can be effective in developing new herbicides and fungicides due to their unique interaction mechanisms with plant enzymes .
Biological Studies
Bioconversion Studies : The compound has been examined for its bioconversion potential using microbial systems. For example, Burkholderia sp. MAK1 demonstrated the ability to convert various pyridine derivatives into hydroxylated products, indicating the compound's utility in biocatalysis .
Data Table: Bioconversion Rates of Pyridine Derivatives
| Substrate | Conversion Rate (mg/g biomass/h) | Comments |
|---|---|---|
| 4-Chloropyridin-2-amine | 7.0 | Rapid conversion at optimal temp |
| 4-Fluoropyridin-2-amine | 6.5 | Moderate conversion |
| 3-Amino-6-methyl-pyridin-2-ol | - | No significant conversion |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include 4-Amino-6-(3-bromophenyl)pyridazin-3-ol and 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, which differ in their substituents at position 5. These variations significantly influence physicochemical properties and reactivity:
*Formula and molecular weight inferred from structural analysis.
Substituent-Specific Properties
Trifluoromethyl (-CF₃) Group :
- Electron-withdrawing effect : Stabilizes the pyridazine ring, reducing electrophilic substitution reactivity.
- Lipophilicity : Increases membrane permeability, making the compound suitable for drug design .
3-Bromophenyl Group :
- Electron-withdrawing and steric effects : Bromine’s polarizability facilitates halogen bonding and participation in Suzuki-Miyaura cross-coupling reactions, enabling further functionalization .
3-Methoxyphenyl Group: Electron-donating effect: The methoxy (-OCH₃) group enhances solubility in polar solvents but may reduce stability under acidic conditions.
Preparation Methods
Synthesis Starting from Ethyl 3,3,3-trifluoropyruvate
A well-documented route begins with ethyl 3,3,3-trifluoropyruvate as the starting material, which undergoes the following transformations:
| Step | Reaction Description | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Aldol-type condensation of ethyl trifluoropyruvate with acetone | L-proline catalyst, DMF solvent | Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate | Not specified |
| 2 | Cyclization with hydrazine hydrate | Hydrazine hydrate, acetic acid, reflux | 6-Methyl-4-(trifluoromethyl)pyridazin-3(2H)-one | Not specified |
| 3 | Oxidation to pyridazine carboxylic acid | Potassium chromate, sulfuric acid, room temperature | 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid | Not specified |
| 4 | Esterification (Fischer) | Acidic conditions, reflux | Corresponding ester intermediate | Not specified |
This sequence forms the pyridazinone core with the trifluoromethyl group at position 6 and a functionalizable ester or acid group at position 3, which is crucial for further derivatization.
Introduction of the 4-Amino Group
The amino group at the 4-position can be introduced via nucleophilic substitution or amidation reactions:
Amidation Route : The ester or acid intermediate reacts with amines under reflux conditions in solvents like 1,4-dioxane with Hünig’s base, yielding the 4-amino substituted pyridazinones with moderate to good yields (36–79%).
Nucleophilic Substitution : For derivatives such as 6-chloro-5-(trifluoromethyl)pyridazine esters, nucleophilic substitution with amines like morpholine can be performed to install amino functionalities at the 4-position.
Hydroxylation to Form Pyridazin-3-ol
Hydroxylation at the 3-position to yield the pyridazin-3-ol structure generally occurs during the cyclization step or via oxidation of the corresponding pyridazinone intermediates. The presence of the hydroxyl group is critical for biological activity and further functionalization.
Alternative Synthetic Approaches
Multi-Component Reactions
Some methods involve multi-component reactions combining substituted pyridin-2-amines, aldehydes, and isocyanides under acidic conditions to form complex heterocycles, which can be precursors to pyridazin-3-ol derivatives. These reactions typically use methanol as solvent and proceed at elevated temperatures (70 °C) with p-toluenesulfonic acid as catalyst.
Microwave-Assisted Nucleophilic Aromatic Substitution
Microwave irradiation has been employed to facilitate nucleophilic aromatic substitution reactions involving hydroxyl groups on pyridinol derivatives and chloro-substituted pyridine moieties, using strong bases like potassium tert-butoxide in sealed tubes. This method offers accelerated reaction rates and improved yields.
Representative Data Table of Key Reaction Conditions and Yields
Research Findings and Practical Considerations
The use of hydrazine hydrate in acidic media is critical for efficient cyclization to the pyridazinone core.
Oxidation with potassium chromate is effective but requires careful handling due to toxicity and environmental concerns.
Amidation reactions benefit from the use of Hünig’s base to neutralize acid byproducts and improve yields.
Microwave-assisted methods significantly reduce reaction times and can improve product purity, making them attractive for scale-up.
Multi-component reactions offer synthetic versatility but may require extensive purification steps due to complex product mixtures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-6-(trifluoromethyl)pyridazin-3-ol?
- Methodological Answer : The synthesis of trifluoromethyl-substituted pyridazines typically involves halogenation followed by nucleophilic substitution or cross-coupling reactions. For example, 3-chloro-6-(trifluoromethyl)pyridazine derivatives can be synthesized via chlorination of the pyridazine core, followed by introduction of the trifluoromethyl group using reagents like CFCu or CFSiMe under catalytic conditions . For hydroxylation at the 3-position, acidic or basic hydrolysis of halogenated intermediates (e.g., 3-chloro derivatives) is effective. Structural confirmation via H/F NMR and mass spectrometry is critical to verify purity and regioselectivity .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Software like SHELXL (part of the SHELX suite) is widely used for refining crystallographic data due to its robustness in handling small-molecule structures . To optimize crystal growth, slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) is recommended. Hydrogen bonding between the amino/hydroxyl groups and the trifluoromethyl moiety often dictates packing patterns, which can be analyzed using Mercury or Olex2 visualization tools .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies explain the herbicidal activity of this compound analogs?
- Methodological Answer : SAR studies on related compounds (e.g., 4-amino-6-aryl-picolinates) reveal that the trifluoromethyl group enhances lipophilicity, improving membrane permeability in plants . Advanced approaches include:
- Substituent Scanning : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., Cl, NO) to assess bioactivity shifts.
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., acetolactate synthase in weeds).
- Metabolic Profiling : Track degradation pathways in soil using LC-MS to identify active metabolites .
Q. What strategies resolve contradictions in reported biological activities of trifluoromethyl pyridazines?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Standardized Bioassays : Use OECD guidelines for herbicidal activity tests (e.g., seedling growth inhibition assays at fixed pH/temperature).
- High-Purity Synthesis : Employ preparative HPLC to isolate isomers (e.g., regioisomers of trifluoromethyl substitution) and test individually .
- Collaborative Validation : Cross-validate data with independent labs using shared reference samples.
Q. How can the antimicrobial efficacy of this compound be optimized?
- Methodological Answer : Trifluoromethyl heterocycles exhibit broad-spectrum antimicrobial activity via membrane disruption or enzyme inhibition. Optimization strategies include:
- Derivatization : Introduce cationic moieties (e.g., quaternary ammonium groups) to enhance bacterial cell wall penetration.
- Synergistic Combinations : Test with β-lactam antibiotics to overcome resistance (e.g., checkerboard assays).
- Resistance Monitoring : Serial passage experiments under sub-MIC conditions to track mutation rates .
Q. What analytical methods ensure purity and stability of this compound during storage?
- Methodological Answer :
- Purity Assessment : Use reversed-phase HPLC with a C18 column (ACN/water gradient) and UV detection at 254 nm.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect hydrolysis or oxidation products.
- Moisture Control : Store under inert gas (N) with molecular sieves to prevent hygroscopic degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
